2-(2-(Trifluoromethyl)phenyl)propanenitrile
Description
Properties
Molecular Formula |
C10H8F3N |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,1H3 |
InChI Key |
FLCJXSZFOPPYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The compound this compound typically involves the formation of a nitrile group attached to a propyl chain, which is further connected to a 2-(trifluoromethyl)phenyl substituent. Common synthetic routes include:
- Alkylation of aryl nitriles
- Nucleophilic substitution reactions involving halopropanenitriles
- Catalytic α-alkylation of nitriles using metal catalysts
- Condensation reactions involving trifluoromethyl-substituted benzoyl derivatives
Alkylation of Arylmethyl Nitriles
A notable method involves nickel-catalyzed α-alkylation of arylmethyl nitriles with alcohols, which can be adapted for this compound synthesis. This method uses:
- Arylmethyl nitrile (e.g., 2-(trifluoromethyl)benzyl cyanide)
- Potassium carbonate as base
- Nickel(II) acetylacetonate [Ni(acac)2] as catalyst
- Phenanthroline as ligand
- Aromatic or aliphatic alcohols as alkylating agents
- Toluene as solvent
- Elevated temperatures (~140 °C) under inert atmosphere (N2)
The reaction proceeds over 36 hours, followed by purification via silica gel chromatography to isolate the desired nitrile product with moderate yields (~40%) and high purity (>98%).
Reaction of 2-Trifluoromethylbenzoyl Propanedinitrile with Nucleophiles
Another approach is the condensation of 2-trifluoromethylbenzoyl propane dinitrile with nucleophilic reagents such as thioacetamide or malonamide derivatives in the presence of acid catalysts (e.g., toluenesulfonic acid hydrate) in refluxing toluene. This method yields α-(2-trifluoromethyl benzoyl)-alpha-cyano thioacetamide intermediates, which can be further transformed into the target nitrile compound or related derivatives.
Key reaction parameters:
- Reflux in toluene for 1–1.5 hours
- Post-reaction aqueous workup and extraction with organic solvents (e.g., methylbenzene)
- Acidification and crystallization for product isolation
- Yields typically range from 60% to 70% depending on solvent and conditions
- Alternative solvents like DMF can be used but often result in lower yields (20–30%).
Catalytic α-Alkylation via Metalation and Electrophile Addition
A more indirect but efficient method involves the metalation of secondary amides followed by alkylation with methyl iodide and subsequent reaction with acetonitrile under basic conditions.
- Starting from N-phenylbenzamide or N-methylbenzamide
- Use of lithium hexamethyldisilazide (LiHMDS) as a strong base in THF under argon
- Sequential addition of methyl iodide and acetonitrile
- Reaction times: 3 h for methylation, 15 h for nitrile formation at room temperature
- Workup includes quenching with saturated ammonium chloride, extraction, and silica gel chromatography
- Yields of β-ketonitriles (related to propanenitrile derivatives) are in the range of 65–72%.
Synthesis via Aza-Michael Addition and Subsequent Functionalization
3-Anilinopropanenitriles, which can be structurally related to propanenitriles, are synthesized by aza-Michael addition of anilines to acrylonitrile. These intermediates can then be further reacted with electrophilic reagents like 2-chloronicotinoyl isothiocyanate to yield complex nitrile derivatives.
- Catalysts such as acidic or neutral alumina facilitate the aza-Michael addition efficiently
- Reaction conditions are mild and yield acceptable product quantities (48–87%)
- This method is adaptable for preparing nitrile compounds with aromatic substituents, including trifluoromethyl phenyl groups.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Nickel-Catalyzed α-Alkylation | Ni(acac)2, Phen, K2CO3, arylmethyl nitrile, alcohol | 140 °C, 36 h, N2 atmosphere | ~40 | Silica gel chromatography | High purity, moderate yield |
| Condensation with Thioacetamide | 2-Trifluoromethylbenzoyl propane dinitrile, thioacetamide, toluenesulfonic acid hydrate | Reflux in toluene, 1–1.5 h | 60–70 | Crystallization, extraction | Solvent choice critical for yield |
| Metalation and Electrophile Addition | N-phenylbenzamide, LiHMDS, CH3I, CH3CN | Room temp, 18 h total | 65–72 | Silica gel chromatography | Indirect synthesis of β-ketonitrile analogs |
| Aza-Michael Addition + Functionalization | Anilines, acrylonitrile, alumina catalysts | Mild conditions | 48–87 | Standard organic workup | Versatile for nitrile derivatives |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients is commonly employed to purify the nitrile products.
- Crystallization: Acid-base extraction followed by crystallization from isopropyl alcohol or other solvents is used to isolate pure nitrile compounds.
- Spectroscopic Analysis: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.
- Workup: Typical aqueous-organic phase separations, washing with brine, drying over anhydrous magnesium sulfate or sodium sulfate, and solvent evaporation under reduced pressure.
Summary and Recommendations
The preparation of this compound can be achieved through multiple routes, with the choice depending on available starting materials, desired scale, and purity requirements. Nickel-catalyzed α-alkylation offers a direct and selective approach but may require longer reaction times and moderate yields. Condensation reactions with trifluoromethyl-substituted benzoyl dinitriles provide good yields under reflux conditions with acid catalysis. Metalation and electrophile addition strategies are useful for synthesizing related nitrile compounds with high efficiency.
For large-scale or industrial synthesis, the condensation method with optimized solvent and catalyst choice is recommended due to better yields and simpler workup. For research-scale synthesis requiring high purity, the nickel-catalyzed alkylation followed by chromatography is suitable.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, hydroxyl groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)propanenitrile has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
The position and type of substituents on the phenyl ring significantly influence physicochemical properties and reactivity. Key analogs include:
Key Observations:
- Electronic Effects : The -CF₃ group (ortho or meta) exerts stronger electron withdrawal than -Cl or -F, altering reaction kinetics in nucleophilic additions or catalytic reductions .
Functional Group Modifications
Variations in the nitrile-bearing carbon or adjacent groups further diversify applications:
Key Observations:
- Conjugation: Ethynyl or ether linkages (e.g., 3-(2-fluorophenoxy)propanenitrile) enhance conjugation, useful in photoresponsive materials .
Biological Activity
2-(2-(Trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a propanenitrile moiety. This unique structural arrangement imparts significant chemical and biological properties, making it an important subject of study in medicinal chemistry and material science.
The trifluoromethyl group enhances the lipophilicity and stability of the compound, influencing its reactivity and interactions with biological systems. This modification can lead to improved pharmacological profiles, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The enhanced stability provided by the trifluoromethyl group allows for increased binding affinity, which is crucial for therapeutic efficacy.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study reported that compounds with structural similarities to this compound exhibited significant antimicrobial properties. For instance, derivatives showed high activity against Bacillus cereus and moderate antifungal action against Candida albicans with Minimum Inhibitory Concentration (MIC) values around 7.8 μg/mL .
-
Cytotoxicity :
- In vitro studies indicated that related compounds demonstrated potent inhibitory effects on cancer cell lines. For example, derivatives exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing a selective toxicity profile compared to non-cancerous cells .
- Pharmacokinetics :
Comparative Analysis
To better understand the biological implications of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile | Structure | Methyl substitution alters sterics | Moderate cytotoxicity |
| 2-(3-(trifluoromethyl)phenyl)propanenitrile | Structure | Meta substitution changes electronic properties | Antimicrobial activity |
| 3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile | Structure | Bromine presence affects reactivity | High potency against certain bacteria |
| 2-chloro-3-(3-(trifluoromethyl)phenyl)propanenitrile | Structure | Chlorine instead of bromine | Variable reactivity |
Q & A
Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces). PPE (nitrile gloves, goggles) prevents dermal contact. Spill kits with activated charcoal neutralize leaks. Toxicity data from PubChem (LC₅₀ in rodents) inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
